1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 368.45 g/mol. The compound is primarily classified as a piperidine derivative, which incorporates various heterocyclic moieties, including triazole and pyridazine rings. These structural features suggest that it may exhibit unique biological activities, particularly in the realm of pharmacology.
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide typically involves multiple steps that include the formation of the triazole and pyridazine rings, followed by the construction of the piperidine framework.
Methods and Technical Details:
The molecular structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide can be represented using various structural formulas:
Structural Data:
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OC4=CC5=C(C=C4)OCO5This structure features a piperidine core substituted with a carboxamide group and various heterocycles, indicating potential for diverse interactions with biological targets.
The chemical reactivity of this compound is influenced by its functional groups:
Technical Details:
Reactions involving this compound should be conducted under controlled conditions to avoid degradation or unwanted side reactions.
The mechanism of action for 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide may involve:
Physical Properties:
Chemical Properties:
The applications of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide are primarily in scientific research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4